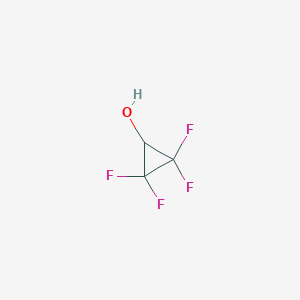
2,2,3,3-Tetrafluorocyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetrafluorocyclopropan-1-ol is a fluorinated cyclopropane derivative, a class of compounds known for their conformational rigidity and potential utility in pharmaceuticals and agrochemicals due to their polarity and lower logP values . While the specific compound this compound is not directly mentioned in the provided papers, the related chemistry and synthesis of fluorinated cyclopropanes can provide insights into its properties and potential synthesis routes.
Synthesis Analysis
The synthesis of fluorinated cyclopropanes often involves the introduction of fluorine atoms or fluorinated groups into the cyclopropane ring. For example, the synthesis of all-cis-1,2,3-trifluorocyclopropanes has been achieved, which could suggest possible synthetic routes for this compound by further functionalization of the cyclopropane ring . Additionally, the preparation of tetramethylcyclopropyl-substituted alkanols and their subsequent reactions under Friedel-Crafts conditions could provide a template for synthesizing tetrafluorocyclopropan-1-ol derivatives .
Molecular Structure Analysis
The molecular structure of fluorinated cyclopropanes is characterized by the presence of fluorine atoms on the cyclopropane ring, which can significantly influence the molecule's polarity and electronic properties. The stereochemistry of the fluorine substituents, as in the case of all-cis-1,2,3-trifluorocyclopropanes, is also crucial as it affects the molecule's facial polarity . The presence of fluorine can also stabilize certain intermediates in reactions, as seen with tetraphenylphosphonium tetrafluoroborate in hexafluoroisopropanol .
Chemical Reactions Analysis
Fluorinated cyclopropanes can undergo various chemical reactions, including ring-opening and rearrangement under acidic conditions , cation-olefin polycyclization , and 1,3-dipolar cycloadditions . These reactions are influenced by the electronic properties of the fluorine substituents and the cyclopropane ring's strain. For instance, the ring strain in cyclopropanes can facilitate ring-opening reactions, which can be exploited in synthetic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated cyclopropanes are largely determined by the presence of fluorine atoms. Fluorine's high electronegativity and small size can lead to a decrease in the logP value, making these compounds more polar and potentially more biologically active . The rigidity of the cyclopropane ring and the influence of fluorine on the molecule's conformation can also affect its reactivity and interaction with biological targets.
Wissenschaftliche Forschungsanwendungen
Radical Cation Stabilization and Spectroscopy
1,1,1,3,3,3-Hexafluoropropan-2-ol (HFP) has been identified as an exceptional solvent for radical cations due to its combination of low nucleophilicity, high hydrogen bonding donor strength, and high ionizing power. This makes HFP ideal for electron paramagnetic resonance (EPR) spectroscopy and mechanistic studies of radical cations as intermediates in various chemical reactions, including electrophilic aromatic substitution and photochemistry (Eberson et al., 1997).
Epoxide-Initiated Cation-Olefin Polycyclization
The use of tetraphenylphosphonium tetrafluoroborate in hexafluoroisopropanol efficiently promotes epoxide-initiated cation-olefin polycyclization reactions. This methodology demonstrates broad functional group tolerance, along with water and oxygen tolerance, highlighting its utility in synthesizing complex molecular architectures (Tian et al., 2016).
Activation of Hypervalent Iodine Reagents
Hexafluoroisopropan-2-ol (HFIP) is highly effective in promoting fluorinations with hypervalent fluoroiodane reagents. Its use eliminates the need for transition metals or TREAT-HF activators, allowing for monofluorination and fluorocyclisation of unsaturated carboxylic acids under mild conditions (Minhas et al., 2018).
Fluorinated Building Block Synthesis
2,3,3,3-Tetrafluoropropene, due to its growing use as a low global warming potential refrigerant, has been identified as a cost-effective fluorinated building block. Its application in nucleophilic substitution reactions with alkoxide and thiolate derivatives expands the scope for synthesizing α-trifluoromethyl enol ethers and vinyl sulfides (Murray et al., 2019).
Safety and Hazards
The safety data sheet (SDS) for 2,2,3,3-Tetrafluorocyclopropan-1-ol indicates that it is classified as a flammable liquid (Category 3, H226) and can be toxic if inhaled (Category 3, H331) . It is recommended to be used only for research and development purposes and not for medicinal, household, or other uses .
Eigenschaften
IUPAC Name |
2,2,3,3-tetrafluorocyclopropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F4O/c4-2(5)1(8)3(2,6)7/h1,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGBSGJCWLBSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C1(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2402837-95-8 |
Source


|
| Record name | 2,2,3,3-tetrafluorocyclopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline](/img/structure/B2552454.png)
![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/no-structure.png)
![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2552459.png)
![[2-(2,6-Difluoroanilino)-2-oxoethyl] benzoate](/img/structure/B2552460.png)


![Methyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2552468.png)
![5-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide](/img/structure/B2552469.png)
![7-(4-Fluorophenyl)-1,3-dimethyl-5-propan-2-ylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2552470.png)



![3-(4-fluorophenyl)-1,7-bis(2-methoxyethyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2552475.png)
